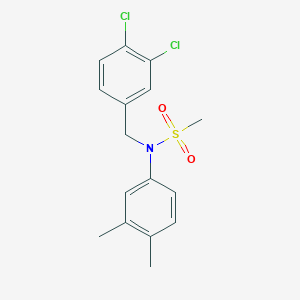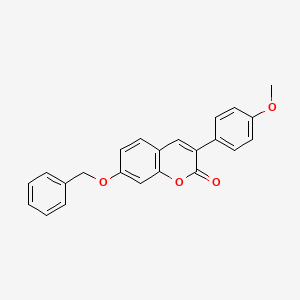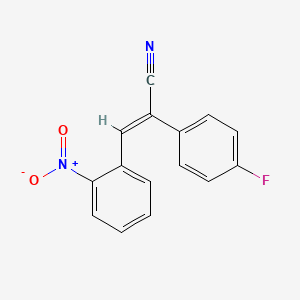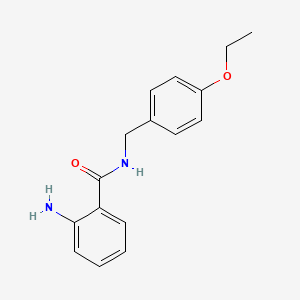
N-(3,4-dichlorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide
Descripción general
Descripción
N-(3,4-dichlorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide, also known as DCBDM, is a sulfonamide derivative that has been extensively studied for its potential applications in various fields of scientific research. This compound has been synthesized through different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
N-(3,4-dichlorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide exerts its effects through multiple mechanisms, including inhibition of enzyme activity, induction of apoptosis, and inhibition of protein synthesis. In cancer therapy, this compound inhibits the activity of histone deacetylases, leading to the induction of apoptosis and inhibition of angiogenesis. In bacterial infections, this compound inhibits the activity of the bacterial cell wall synthesis enzyme MurA, leading to the inhibition of bacterial growth. In inflammation, this compound inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and inhibition of protein synthesis. In cancer therapy, this compound has been shown to induce apoptosis and inhibit angiogenesis. In bacterial infections, this compound has been shown to inhibit the growth of gram-positive bacteria by targeting the bacterial cell wall synthesis. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has several advantages in laboratory experiments, including its ability to inhibit enzyme activity and induce apoptosis. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(3,4-dichlorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide, including its potential applications in cancer therapy, bacterial infections, and inflammation. Other future directions include the development of new synthesis methods for this compound and the investigation of its potential as a drug candidate for other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been studied for its potential applications in various fields of scientific research, including cancer therapy, bacterial infections, and inflammation. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In bacterial infections, this compound has been shown to inhibit the growth of gram-positive bacteria by targeting the bacterial cell wall synthesis. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N-(3,4-dimethylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-11-4-6-14(8-12(11)2)19(22(3,20)21)10-13-5-7-15(17)16(18)9-13/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJOKLCFHKZFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-N-[(3-chloro-4-methoxyphenyl)sulfonyl]glycine](/img/structure/B3611032.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3611034.png)


![N-benzyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3611056.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2,2-trichloroacetamide](/img/structure/B3611059.png)
![N~1~-cycloheptyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3611067.png)

![{4-methoxy-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}(phenyl)methanone](/img/structure/B3611078.png)
![S-[(2-anilino-1,3-thiazol-4-yl)methyl] [(4-methylphenyl)amino]ethanethioate](/img/structure/B3611086.png)
![4-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzoic acid](/img/structure/B3611091.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(5-methyl-2-thienyl)ethanone](/img/structure/B3611100.png)
![ethyl {[12-(2-ethoxy-2-oxoethyl)-7-oxo-7,12-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-9-yl]thio}acetate](/img/structure/B3611115.png)